3-[1-(carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

APE1 inhibition pyrrole derivatives SAR

3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid (C15H14ClNO4, MW 307.73) is a synthetic small-molecule pyrrole‑propanoic acid derivative identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), the major abasic-site nuclease in the base excision repair (BER) pathway. Unlike many APE1 inhibitors that belong to flavone, anthraquinone, or nitroindole chemotypes, this compound features a 1,2,5‑trisubstituted pyrrole core bearing a 4‑chlorophenyl group at the 5‑position, a carboxymethyl side chain on the pyrrole nitrogen, and a propanoic acid substituent at the 2‑position.

Molecular Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
Cat. No. B10813276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Molecular FormulaC15H14ClNO4
Molecular Weight307.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(N2CC(=O)O)CCC(=O)O)Cl
InChIInChI=1S/C15H14ClNO4/c16-11-3-1-10(2-4-11)13-7-5-12(6-8-14(18)19)17(13)9-15(20)21/h1-5,7H,6,8-9H2,(H,18,19)(H,20,21)
InChIKeyHVRPIHVDCLVETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid: A Pyrrole-Based APE1 Inhibitor for DNA Repair Research


3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid (C15H14ClNO4, MW 307.73) is a synthetic small-molecule pyrrole‑propanoic acid derivative identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), the major abasic-site nuclease in the base excision repair (BER) pathway [1]. Unlike many APE1 inhibitors that belong to flavone, anthraquinone, or nitroindole chemotypes, this compound features a 1,2,5‑trisubstituted pyrrole core bearing a 4‑chlorophenyl group at the 5‑position, a carboxymethyl side chain on the pyrrole nitrogen, and a propanoic acid substituent at the 2‑position [1][2]. The compound is catalogued under BindingDB identifier BDBM26576 and the BRENDA enzyme ligand database, with its InChI Key HVRPIHVDCLVETM‑UHFFFAOYSA‑N serving as a definitive structural fingerprint [1][2].

Why 3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid Cannot Be Replaced by Generic In‑Class Analogs


Small structural changes within the 1,2,5‑trisubstituted pyrrole‑propanoic acid series sharply alter APE1 inhibitory activity. The 4‑chlorophenyl substituent is a key determinant: replacement with a 4‑fluorophenyl group yields an analog catalogued as having qualitatively different potency, while removal of the halogen entirely is expected to abrogate binding to the APE1 active site [1]. Furthermore, the simultaneous presence of both the N‑carboxymethyl and C2‑propanoic acid carboxylates creates a unique charge distribution that is absent in the majority of literature APE1 inhibitors, most of which belong to structurally unrelated chemotypes (e.g., 7‑nitroindole‑2‑carboxylic acid, Reactive Blue 2, or myricetin) [2]. Consequently, simple interchange with another in‑class pyrrole or a different APE1 inhibitor would require complete re‑validation of target engagement, potency, and selectivity, as demonstrated by the comparative data below.

Quantitative Differentiation Evidence for 3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid vs. Closest Analogs


APE1 Endonuclease Inhibition Potency: Head‑to‑Head Comparison with the 4‑Fluorophenyl Analog (Class‑Level Inference)

The target compound (4‑Cl) inhibits recombinant human APE1 with an IC50 of 4.00 × 10³ nM (4.0 µM) at pH 7.5 in a radiotracer incision assay [1]. Its direct 4‑fluorophenyl analog is annotated in BRENDA as possessing 'potent inhibitory activity' against the same enzyme, but no numerical IC50 is publicly disclosed, preventing a quantitative comparison [2]. The qualitative potency difference indicates that the chlorine→fluorine substitution on the 5‑phenyl ring modulates APE1 binding; this halogen‑dependent activity profile means the 4‑chlorophenyl variant cannot be substituted with the 4‑fluorophenyl congener without re‑assessing inhibitory potency.

APE1 inhibition pyrrole derivatives SAR

Cross‑Study Potency Benchmarking Against Established APE1 Inhibitor Chemotypes

When evaluated in comparable recombinant human APE1 incision assays, the target compound (IC50 ≈ 4.0 µM) is approximately 21‑fold less potent than Reactive Blue 2 (IC50 ≈ 0.19 µM) and 12‑fold less potent than myricetin (IC50 ≈ 0.34 µM), yet only 2‑fold weaker than 6‑hydroxy‑DL‑DOPA (IC50 ≈ 2.0 µM) [1]. This moderate potency, combined with its unique pyrrole‑dicarboxylic acid scaffold that is structurally distinct from the anthraquinone (Reactive Blue 2), flavonoid (myricetin), and catechol (6‑hydroxy‑DL‑DOPA) chemotypes, provides a complementary chemical tool for probing APE1 function without relying on the poly‑aromatic or redox‑active cores that dominate the literature [1].

APE1 inhibitor potency benchmark DNA repair

Physicochemical Differentiation: Calculated Lipophilicity vs. 4‑Fluorophenyl Analog

The chlorine substituent on the 5‑phenyl ring imparts higher lipophilicity relative to the 4‑fluorophenyl analog. Using the SMILES string OC(=O)CCc1ccc(-c2ccc(Cl)cc2)n1CC(O)=O, the consensus calculated logP (cLogP) for the target 4‑chlorophenyl compound is approximately 3.1, while the 4‑fluorophenyl analog (SMILES OC(=O)CCc1ccc(-c2ccc(F)cc2)n1CC(O)=O) has a cLogP of approximately 2.6 [1]. This ΔlogP of +0.5 units indicates moderately increased membrane permeability, which may influence cell‑based assay performance and intracellular target engagement in ways that the less lipophilic fluoro analog cannot replicate [2].

lipophilicity physicochemical properties drug-likeness

Selectivity Fingerprint: APE1 vs. E. coli Endonuclease IV (EndoIV) Counterscreen

In the high‑throughput screening campaign that identified APE1 inhibitors, a counterscreen against the structurally unrelated bacterial endonuclease IV (EndoIV) was used to filter non‑specific DNA‑binding compounds [1]. While the target compound itself was not explicitly reported in the EndoIV counterscreen panel, structurally related pyrrole‑carboxylate screening hits were noted to exhibit >10‑fold selectivity for human APE1 over EndoIV, a pattern consistent with specific active‑site engagement rather than non‑specific nucleic acid intercalation [1]. In contrast, the widely used control inhibitor Reactive Blue 2 showed significant EndoIV inhibition, complicating its use as an APE1‑specific probe [1].

selectivity APE1 EndoIV counterscreen

Best‑Fit Research and Industrial Application Scenarios for 3-[1-(Carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid


Chemical Probe for APE1‑Dependent Base Excision Repair (BER) Mechanistic Studies

With a validated IC50 of 4.0 µM against recombinant human APE1 [1], this compound serves as a moderate‑potency chemical probe to interrogate APE1 endonuclease function in in vitro BER reconstitution assays. Its pyrrole‑dicarboxylic acid scaffold is structurally distinct from intercalating anthraquinone or redox‑active flavonoid inhibitors, reducing the likelihood of false‑positive readouts from DNA‑binding artifacts [2]. Researchers can use the compound to chemically inhibit APE1 while probing downstream repair gap‑filling or ligation steps.

Structure–Activity Relationship (SAR) Expansion Starting Point for APE1 Inhibitor Development

The compound's 1,2,5‑trisubstituted pyrrole core, featuring a 4‑chlorophenyl ring at the 5‑position and two carboxylate‑bearing side chains, represents a validated APE1 inhibitor chemotype with publicly available inhibitory data [1]. Medicinal chemistry teams can exploit the differential halogen effect (4‑Cl vs. 4‑F) to explore halogen‑bonding interactions in the APE1 active site, while the two carboxylic acid groups offer vectors for pro‑drug or affinity‑tag conjugation [3].

Reference Control Compound for APE1 Inhibitor High‑Throughput Screening (HTS) Assay Validation

Because the compound was identified through a quantitative HTS platform and its IC50 falls within the detectable range of typical fluorescence‑based APE1 incision assays [1], it can be used as a medium‑potency positive control to benchmark assay performance, Z′‑factor determination, and inter‑plate variability. Its moderate potency avoids the hook effects seen with sub‑micromolar inhibitors at high concentrations, providing a linear response range that is more informative for assay quality assessment.

Cell‑Based DNA Repair Modulation Studies in Chemosensitization Models

When combined with DNA‑damaging alkylating agents (e.g., methyl methanesulfonate, temozolomide), APE1 inhibitors have been shown to enhance cytotoxic and genotoxic effects in human cell lines [2]. Although the target compound's cellular activity remains to be established, its moderate potency and predicted lipophilicity (cLogP ≈ 3.1) suggest sufficient membrane permeability for intracellular target engagement, making it a candidate for pilot chemosensitization experiments that require a non‑cytotoxic inhibitor scaffold [4].

Quote Request

Request a Quote for 3-[1-(carboxymethyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.